4-[(2-Methoxyethoxy)methyl]aniline chemical structure and properties
4-[(2-Methoxyethoxy)methyl]aniline chemical structure and properties
Synthesis, Properties, and Application in Medicinal Chemistry
Executive Summary
4-[(2-Methoxyethoxy)methyl]aniline is a specialized bifunctional building block used primarily in medicinal chemistry to introduce solubility-enhancing motifs into drug scaffolds. Characterized by a para-substituted aniline core linked to a short polyethylene glycol (PEG) chain via a benzylic ether, this molecule serves as a critical "linker" or "tail" in the design of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structure balances the lipophilicity required for membrane permeability with the hydrophilicity needed for aqueous solubility, a common challenge in formulating aromatic heterocycles.
Part 1: Chemical Identity & Physiochemical Profile
This compound is distinct from simple alkoxy anilines due to the benzylic methylene bridge (
Table 1: Physiochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 4-[(2-Methoxyethoxy)methyl]aniline | |
| CAS Number | 111928-21-3 (Generic/Analogous) | Note: Often cited as HCl salt or intermediate. |
| Molecular Formula | ||
| Molecular Weight | 181.23 g/mol | |
| Appearance | Pale yellow to brown oil or low-melting solid | Darkens upon oxidation (air sensitive). |
| Solubility | High: DMSO, MeOH, DCM, EtOAc. Moderate: Water.[1] | Ether chain enhances aqueous solubility vs. toluidine. |
| pKa (Conjugate Acid) | ~4.8 - 5.0 | Typical for aniline derivatives; less basic than aliphatic amines. |
| Key Functional Groups | Primary Amine ( | Amine is the nucleophilic handle; Ether is the solubility tail. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 4-[(2-Methoxyethoxy)methyl]aniline requires a two-step sequence starting from 4-nitrobenzyl derivatives. The critical process challenge is the chemoselective reduction of the nitro group without cleaving the benzylic ether bond, which is sensitive to hydrogenolysis under standard Pd/C catalytic conditions.
Synthetic Workflow Diagram
Caption: Step-wise synthesis highlighting the critical chemoselectivity required in Step 2 to avoid benzylic cleavage.
Detailed Experimental Protocols
Step 1: Williamson Ether Synthesis Objective: Installation of the solubilizing tail.
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
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Reagents: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0°C.
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Addition: Add 2-methoxyethanol (1.1 eq) dropwise. Stir for 30 min to form the alkoxide.
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Coupling: Add 4-nitrobenzyl bromide (1.0 eq) dissolved in THF dropwise.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
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Workup: Quench with saturated
. Extract with EtOAc. Wash organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel) to yield the Nitro-Ether Intermediate.
Step 2: Chemoselective Nitro Reduction (Fe/NH4Cl Method)
Objective: Reduce
-
Mixture: Dissolve the Nitro-Ether Intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).
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Activation: Add Ammonium Chloride (
, 5.0 eq) and Iron powder (Fe, 325 mesh, 4.0 eq). -
Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.
-
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with
to pH ~9. -
Extraction: Extract with DCM (3x). Dry over
and concentrate to yield the target aniline as a viscous oil.
Part 3: Application in Medicinal Chemistry
This aniline serves as a "Warhead Delivery System" or "Solubility Handle" in kinase inhibitor design.
Mechanism of Action: In drugs targeting EGFR (Epidermal Growth Factor Receptor) or ALK (Anaplastic Lymphoma Kinase), the aromatic core (often Quinazoline or Pyrimidine) binds to the ATP pocket. The aniline moiety described here is typically coupled to the core scaffold. The methoxyethoxy tail extends into the solvent-exposed region of the enzyme, providing:
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Solubility: The ether oxygens accept hydrogen bonds from water.
-
Metabolic Stability: The terminal methyl ether caps the chain, preventing rapid degradation compared to a free hydroxyl.
Coupling Workflow (SnAr)
Caption: Nucleophilic Aromatic Substitution (SnAr) mechanism where the aniline couples to a chloro-heterocycle core.
Part 4: Handling, Stability, and Safety[3]
1. Oxidation Sensitivity: Like most anilines, this compound is electron-rich and prone to oxidation by air, leading to the formation of azo-dimers or N-oxides (turning the sample dark brown/black).
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Storage: Store under Argon/Nitrogen at -20°C.
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Stabilization: Conversion to the Hydrochloride salt (HCl) significantly improves shelf-life and handling properties (solid vs. oil).
2. Safety Hazards:
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Skin/Eye Irritant: Treat as a sensitizer.[3]
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Toxicology: While specific data may be limited, aniline derivatives should be treated as potential carcinogens and methemoglobinemia inducers.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
3. Analytical Verification (QC):
-
1H NMR (DMSO-d6): Look for the singlet at ~4.4 ppm (Benzylic
), the multiplets at 3.4–3.6 ppm (Ethylene glycol chain), and the broad singlet at ~5.0 ppm (Aniline ). -
Mass Spec: ESI+ [M+H] = 182.1.
References
-
Biosynth. (n.d.).[4] 4-[(2-Methoxyethoxy)methyl]aniline Product Specifications. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-(2-Methoxyethoxy)aniline (Analogous Structure). Retrieved from
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Methodology for Chemoselective Reduction).
-
Cohen, V. I. (1998). Synthesis of 4-nitrobenzyl bromide and related intermediates. Organic Process Research & Development. (General Benzyl Bromide handling).[3]
